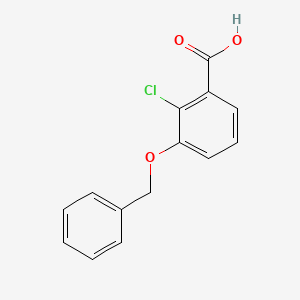

3-(Benzyloxy)-2-chlorobenzoic acid

Description

3-(Benzyloxy)-2-chlorobenzoic acid is a substituted benzoic acid derivative featuring a benzyloxy group at the 3-position and a chlorine atom at the 2-position of the aromatic ring. For instance, boronic acid derivatives such as (3-(Benzyloxy)-2-chlorophenyl)boronic acid (CAS 2377611-50-0) share a similar backbone, with a similarity score of 0.95 compared to other chloro- and benzyloxy-substituted compounds . This compound is hypothesized to exhibit reactivity typical of benzoic acid derivatives, such as participation in coupling reactions (e.g., Suzuki-Miyaura) due to the boronic acid functional group.

Properties

IUPAC Name |

2-chloro-3-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQOESPEOCALAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30816535 | |

| Record name | 3-(Benzyloxy)-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30816535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61535-31-7 | |

| Record name | 3-(Benzyloxy)-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30816535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Benzylation of 3-Hydroxy-2-chlorobenzoic Acid

The most straightforward method involves alkylation of 3-hydroxy-2-chlorobenzoic acid with benzyl bromide under basic conditions. This approach leverages the nucleophilic substitution of the phenolic oxygen with a benzyl group.

Procedure :

-

Deprotonation : 3-Hydroxy-2-chlorobenzoic acid (1 equiv) is dissolved in aqueous sodium hydroxide (2–3 equiv) to form the sodium salt, enhancing the nucleophilicity of the phenolic oxygen.

-

Alkylation : Benzyl bromide (1.1–1.2 equiv) is added dropwise at 25–30°C, with stirring maintained for 6–8 hours.

-

Work-up : The mixture is acidified with hydrochloric acid (pH 1–2) to precipitate the product, which is filtered, washed with ice-cold water, and dried under vacuum.

Key Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | NaOH (2.5 equiv) | 78–82 |

| Solvent | Water | — |

| Temperature | 25–30°C | — |

| Reaction Time | 7 hours | — |

Advantages :

-

Avoids multi-step protection/deprotection of the carboxylic acid group.

Challenges :

-

Competing esterification of the carboxylic acid with benzyl bromide may occur if stoichiometry or pH is poorly controlled.

Sequential Chlorination and Benzylation of 3-Hydroxybenzoic Acid

An alternative route involves chlorination of 3-hydroxybenzoic acid followed by benzylation. This method is advantageous when 3-hydroxy-2-chlorobenzoic acid is unavailable.

Procedure :

-

Chlorination : 3-Hydroxybenzoic acid is treated with chlorine gas or sulfuryl chloride (SO₂Cl₂) in acetic acid at 40–50°C, selectively introducing chlorine at the 2-position.

-

Benzylation : The resulting 3-hydroxy-2-chlorobenzoic acid undergoes benzylation as described in Section 1.1.

Key Data :

| Step | Reagent | Yield (%) |

|---|---|---|

| Chlorination | SO₂Cl₂ (1.1 equiv) | 65–70 |

| Benzylation | Benzyl bromide (1.1 eq) | 75–80 |

Advantages :

-

Enables in-situ generation of 3-hydroxy-2-chlorobenzoic acid.

-

Suitable for large-scale production due to standardized chlorination protocols.

Challenges :

-

Requires strict temperature control during chlorination to avoid over-halogenation.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

Solvent Systems :

-

Aqueous NaOH : Provides a polar medium for deprotonation and minimizes esterification side reactions.

-

DMF/K₂CO₃ : Alternative for non-aqueous conditions, though yields drop to 60–65% due to carboxylate ester formation.

Base Comparison :

| Base | Solubility | Esterification Risk | Yield (%) |

|---|---|---|---|

| NaOH | High | Low | 78–82 |

| K₂CO₃ | Moderate | Moderate | 65–70 |

| Cs₂CO₃ | Low | High | 55–60 |

Industrial-Scale Production Insights

Continuous Flow Alkylation

Modern facilities employ continuous flow reactors to enhance reproducibility:

Waste Management

-

By-products : Benzyl alcohol (from hydrolysis of excess benzyl bromide) is recovered via distillation and reused.

-

Acidic Waste Streams : Neutralized with lime (CaO) to precipitate benzoate salts, reducing environmental impact.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-chlorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed

Oxidation: Formation of benzyloxybenzoic acid derivatives.

Reduction: Formation of 3-(benzyloxy)benzoic acid.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Chemical Synthesis Applications

3-(Benzyloxy)-2-chlorobenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including:

- Oxidation : Facilitates the formation of benzoic acid derivatives.

- Reduction : Enables the production of hydrogenated benzoic acids.

- Substitution Reactions : Allows for the introduction of various functional groups into the benzoic acid framework.

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Converts to benzoic acid derivatives | Various substituted benzoic acids |

| Reduction | Hydrogenation yields hydrogenated derivatives | Hydrogenated benzoic acids |

| Substitution | Functional group modification | Diverse substituted benzoic acids |

Biological Applications

Research has indicated that 3-(Benzyloxy)-2-chlorobenzoic acid exhibits potential biological activities, particularly in antimicrobial and anticancer research. Studies have shown:

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth at low concentrations.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving receptor modulation and enzyme inhibition.

Case Study: Antimicrobial Activity

A study demonstrated that 3-(Benzyloxy)-2-chlorobenzoic acid exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Pharmaceutical Applications

In the pharmaceutical industry, 3-(Benzyloxy)-2-chlorobenzoic acid is explored as a potential intermediate for drug development. Its structure allows it to interact with biological targets, making it a candidate for developing new therapeutic agents.

- Salicylic Acid Derivatives : Research has focused on modifying salicylic acid derivatives to reduce gastric toxicity while maintaining analgesic and anti-inflammatory properties. Compounds similar to 3-(Benzyloxy)-2-chlorobenzoic acid have been investigated for their ability to selectively inhibit cyclooxygenase enzymes involved in pain and inflammation.

Case Study: Analgesic Activity

In vivo studies have shown that derivatives of 3-(Benzyloxy)-2-chlorobenzoic acid exhibit significant analgesic effects in animal models, demonstrating a dose-dependent response with reduced nociceptive activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for creating various industrial products.

- Specialty Chemicals : Used as a building block for synthesizing more complex chemical entities.

- Material Science : Investigated for its potential applications in developing novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-chlorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins. The chlorine atom can participate in halogen bonding, influencing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. 2-Amino-3-chlorobenzoic Acid (3-Chloroanthranilic Acid)

- Structure: Features an amino group at the 2-position and chlorine at the 3-position (C₇H₆ClNO₂, MW 171.58 g/mol) .

- Applications: Used as a pharmaceutical intermediate and certified reference material. Its amino group enhances solubility and enables peptide coupling, unlike the benzyloxy group in 3-(Benzyloxy)-2-chlorobenzoic acid, which may confer steric bulk and lipophilicity .

- Toxicity: Limited data, but anthranilic acid derivatives are generally associated with lower acute toxicity compared to halogenated analogs .

b. 3-Chloro-2-nitrobenzoic Acid

- Structure : Nitro group at the 2-position and chlorine at the 3-position.

- Applications : Utilized in organic synthesis and materials science. The nitro group increases electrophilicity, making it reactive in reduction and substitution reactions, whereas the benzyloxy group in 3-(Benzyloxy)-2-chlorobenzoic acid may stabilize the aromatic ring .

Positional Isomers and Analogues

- (4-(Benzyloxy)-3-chlorophenyl)boronic Acid (CAS 845551-44-2): Differs in the positions of benzyloxy and chlorine (4-benzyloxy, 3-chloro vs. 3-benzyloxy, 2-chloro).

- (3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic Acid (CAS 849062-26-6): Incorporates a second chlorine on the benzyl group, increasing steric hindrance and lipophilicity compared to 3-(Benzyloxy)-2-chlorobenzoic acid .

Biological Activity

3-(Benzyloxy)-2-chlorobenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

3-(Benzyloxy)-2-chlorobenzoic acid features a benzyloxy group and a chlorine substituent on the aromatic ring, which significantly influence its reactivity and biological properties. The presence of these functional groups can enhance interactions with biological targets, making it a candidate for further investigation in drug design.

Biological Activities

Antimicrobial Activity

Research has indicated that 3-(benzyloxy)-2-chlorobenzoic acid exhibits antimicrobial properties. A study reported that derivatives of benzyloxy-substituted benzoic acids showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 8 μM to 32 μM against strains like Staphylococcus aureus and Escherichia coli .

Antiproliferative Effects

The antiproliferative activity of 3-(benzyloxy)-2-chlorobenzoic acid has been evaluated against various cancer cell lines. In vitro studies have shown that certain derivatives can inhibit cell growth, with IC50 values indicating effective concentrations for therapeutic applications. For instance, related compounds have demonstrated IC50 values between 1.2 μM and 5.3 μM against specific cancer cells .

The mechanisms through which 3-(benzyloxy)-2-chlorobenzoic acid exerts its biological effects are still under investigation. Preliminary studies suggest that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation. The presence of the benzyloxy group is believed to facilitate binding to specific receptors or enzymes, potentially influencing pathways related to inflammation and cancer progression .

Case Studies

-

Antimicrobial Efficacy

A case study explored the antimicrobial efficacy of 3-(benzyloxy)-2-chlorobenzoic acid derivatives against resistant bacterial strains. The study found that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in treating infections caused by resistant bacteria . -

Cancer Cell Line Studies

Another study focused on the antiproliferative effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent inhibition of cell proliferation, supporting further development as an anticancer agent .

Data Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Benzyloxy)-2-chlorobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzyloxy groups can be introduced using benzyl bromide or chloride in the presence of a base like NaH or KOH in anhydrous THF or DMF . Chlorination at the 2-position may involve electrophilic substitution using Cl2/FeCl3 or a directed ortho-metalation strategy. Yield optimization requires strict control of temperature (0–5°C for sensitive intermediates) and inert atmospheres to prevent side reactions like hydrolysis .

Q. How is 3-(Benzyloxy)-2-chlorobenzoic acid characterized, and what analytical techniques are critical for validation?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, aromatic protons for chloro groups).

- HPLC-MS : Purity assessment (>95%) and molecular ion detection (e.g., [M-H]<sup>-</sup> at m/z 275.6).

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

- CAS Registry Data : Cross-referencing with PubChem (CAS 62176-34-5) ensures structural consistency .

Q. What are the recommended storage and handling protocols to ensure compound stability?

- Methodological Answer : Store in amber vials at –20°C under inert gas (Ar/N2) to prevent degradation via hydrolysis or oxidation. Use desiccants to mitigate moisture absorption. Handling requires PPE (gloves, lab coat) and fume hoods due to potential respiratory irritancy .

Advanced Research Questions

Q. How does the electronic effect of the benzyloxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The benzyloxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution at the para position. In Suzuki-Miyaura coupling, it enhances oxidative addition efficiency with Pd catalysts (e.g., Pd(PPh3)4), but steric hindrance may require tailored ligands (e.g., SPhos) for bulky substrates . Computational studies (DFT) can predict regioselectivity in complex systems.

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). Systematic approaches include:

- Dose-response curves : IC50 values across multiple cell lines (e.g., MCF-7 vs. HeLa).

- Metabolic stability assays : Evaluate hepatic microsome degradation to rule out false negatives.

- Structural analogs : Compare with derivatives lacking the benzyloxy group to isolate functional contributions .

Q. How can modifications to the benzyloxy or chloro substituents enhance target selectivity in kinase inhibition?

- Methodological Answer : Rational design involves:

- Bioisosteric replacement : Swap benzyloxy with pyridylmethoxy to improve solubility without losing π-π stacking interactions.

- Halogen scanning : Replace Cl with F or Br to modulate binding affinity (e.g., Br increases van der Waals contacts in hydrophobic pockets).

- Molecular docking : Use software like AutoDock Vina to predict binding poses with kinases (e.g., EGFR, VEGFR2) .

Q. What advanced analytical methods address discrepancies in thermodynamic data (e.g., solubility vs. predicted logP)?

- Methodological Answer :

- Isothermal titration calorimetry (ITC) : Directly measures solubility and enthalpy changes in aqueous buffers.

- LC-MS/MS with charged aerosol detection : Quantifies low-abundance degradation products in solubility studies.

- QSAR modeling : Refines logP predictions using fragment-based descriptors (e.g., ClogP vs. ACD/Labs) .

Q. How does the compound’s stability under acidic/basic conditions impact its utility as a synthetic intermediate?

- Methodological Answer : The benzyloxy group is acid-labile, enabling selective deprotection with TFA or HBr/AcOH. However, the chloro substituent stabilizes the ring against nucleophilic attack in basic conditions (e.g., NaOH/EtOH reflux). Stability profiles are validated via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.